molecular formula C8H6F3NO3 B1409605 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227514-38-6

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1409605
CAS No.: 1227514-38-6
M. Wt: 221.13 g/mol
InChI Key: SXZOPCKQYQAACZ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative characterized by:

  • A hydroxyl (-OH) group at position 6.
  • A trifluoromethyl (-CF₃) group at position 2.
  • An acetic acid (-CH₂COOH) moiety at position 3.

This compound combines polar (hydroxyl, acetic acid) and lipophilic (trifluoromethyl) groups, making it structurally unique.

Properties

IUPAC Name

2-[6-oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7-4(3-6(14)15)1-2-5(13)12-7/h1-2H,3H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZOPCKQYQAACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

The most effective method involves reacting 2-chloro-6-trifluoromethylpyridine with aqueous alkali metal hydroxide solutions under sealed, high-temperature conditions. Key parameters are:

  • Base: Sodium hydroxide or potassium hydroxide (potassium hydroxide generally more effective).
  • Base concentration: At least 10% w/v aqueous solution, optimally 10–20% w/v.
  • Equivalents of base: Approximately 2.1 to 2.3 equivalents relative to the pyridine substrate to ensure complete conversion.
  • Temperature: 140°C to 160°C, typically 150°C.
  • Pressure: Autogenous pressure generated in a sealed vessel, typically 4 to 5 bar.
  • Reaction time: 1.5 to 4 hours, often around 2 hours.

Reactor Setup

  • The reaction is conducted in a sealed autoclave capable of withstanding caustic conditions and elevated temperatures and pressures.
  • Materials such as nickel alloys (inconel, monel, hastelloy) are preferred for corrosion resistance.

Reaction Procedure

  • Charge 2-chloro-6-trifluoromethylpyridine into the reactor.
  • Seal and pressure test the vessel.
  • Heat to reaction temperature (150°C).
  • Add aqueous alkali hydroxide solution gradually via pump.
  • Maintain temperature and pressure for 1.5–2 hours.
  • Cool the reaction mixture.
  • Acidify to precipitate the hydroxy product.
  • Filter and wash the product with water.

Advantages of This Method

  • Solvent-free: No organic solvents such as dimethylsulfoxide (DMSO) or tert-amyl alcohol are used, reducing environmental and safety concerns.
  • High yield: Near-complete conversion with minimal impurities.
  • Purification: Hydrolysis also converts impurities to water-soluble derivatives, facilitating product isolation.
  • Good physical form: The product precipitates as a filterable solid suitable for further use.

Comparative Data from Patent Examples

Parameter Example Conditions Result
Base type Potassium hydroxide 98.4% conversion to 2-hydroxy-6-trifluoromethylpyridine
Base concentration 10–20% w/v aqueous solution Complete hydrolysis achieved
Temperature 150°C Optimal for reaction rate and yield
Pressure 4–5 bar (autogenous) Maintains reaction environment
Reaction time 1.5–4 hours 2 hours typical
Product isolation Acidification and filtration Pure, crystalline product

While the hydroxy intermediate is prepared as above, the introduction of the acetic acid group at the 3-position typically involves further synthetic steps such as:

These subsequent steps depend on the hydroxy intermediate’s purity and physical form, which the above hydrolysis method ensures.

Summary Table of Preparation Steps

Step Reaction Conditions Notes
1 Hydrolysis of 2-chloro-6-trifluoromethylpyridine Aqueous KOH or NaOH, 150°C, sealed autoclave, 2.2 equiv base, 2 hours Solvent-free, high yield, impurity removal
2 Isolation of 2-hydroxy-6-trifluoromethylpyridine Acidification, filtration Product in suitable physical form
3 Introduction of acetic acid side chain Various synthetic routes (carboxylation, substitution) Dependent on downstream chemistry

Research Findings and Considerations

  • Solvent-based hydrolysis (e.g., in DMSO or tert-amyl alcohol) is less desirable due to environmental and safety issues and the need for solvent recovery.
  • Hydrolysis under reflux at atmospheric pressure is ineffective for this substrate.
  • Solid base hydrolysis produces product in poor physical form.
  • The sealed vessel hydrolysis under autogenous pressure is the most efficient and scalable method.
  • Impurities in the starting halogenated pyridine can be effectively removed by this hydrolysis process, improving product quality.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the trifluoromethyl group would produce a methyl-substituted pyridine derivative.

Scientific Research Applications

Chemical Synthesis Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid serves as a critical building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

  • Nucleophilic Substitution : The hydroxy group can be substituted with other functional groups, enhancing its utility in synthesizing more complex molecules.
  • Oxidation and Reduction : The compound can undergo oxidation to form carbonyl compounds or reduction to yield methyl-substituted derivatives, making it versatile for synthetic chemists .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research due to its biological activity:

  • Drug Development : It can act as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug potency and metabolic stability .
  • Enzyme Interaction Studies : Research indicates that this compound can be used to study enzyme interactions and metabolic pathways, aiding in the development of enzyme inhibitors or modulators .

Agrochemical Applications

In agrochemicals, 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid has been identified as a potential candidate for developing herbicides or pesticides:

  • Biological Activity : Its unique structural features may enhance its interaction with biological targets in plants or pests, potentially leading to effective agrochemical formulations .
  • Synthesis of Agrochemicals : The compound can be utilized as an intermediate in synthesizing other agrochemical agents, contributing to agricultural productivity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Pharmaceutical Research : A study demonstrated that derivatives of pyridine compounds, including those similar to 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid, exhibit significant inhibitory activity against specific enzymes, showcasing their potential in drug development .
  • Agrochemical Efficacy : Research into the herbicidal properties of trifluoromethyl-substituted pyridines indicates that these compounds can effectively inhibit weed growth while being less toxic to crops, highlighting their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The acetic acid group can participate in various biochemical reactions, such as esterification and amidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key analogs differ in substituents at positions 2, 3, and 6 (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Notes References
6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid -OH (6), -CF₃ (2), -CH₂COOH (3) C₈H₆F₃NO₃ ~245.14* High polarity, potential acidity N/A
2-Chloro-6-(trifluoromethyl)pyridine-3-acetic acid -Cl (2), -CF₃ (6), -CH₂COOH (3) C₈H₅ClF₃NO₂ 239.58 Chloro group increases lipophilicity
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid -CF₃ (6), -CH₂COOH (3) C₈H₆F₃NO₂ 217.13 Lacks hydroxyl group; lower polarity
6-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetic acid -CF₃O (2), -CH₂COOH (3), -NH₂CH₂ (6) C₁₀H₉F₅N₂O₃ 300.18 Multiple fluorinated groups; higher molecular weight

*Calculated based on standard atomic weights.

Key Observations:
  • Chloro vs. Hydroxyl Substituents : The chloro analog (Table 1, Row 2) exhibits greater lipophilicity compared to the hydroxylated target compound, which may influence membrane permeability and pharmacokinetics .
  • Multi-Fluorinated Derivatives : The compound in Row 4 incorporates difluoromethyl and trifluoromethoxy groups, enhancing steric bulk and metabolic resistance but reducing aqueous solubility .

Functional Group Modifications

Acetic Acid Derivatives:
  • The acetic acid group at position 3 is conserved across analogs (Table 1), suggesting its critical role in biological activity, such as enzyme inhibition or receptor binding (e.g., NSAID-like mechanisms).
  • Ester vs. Acid Forms : describes ethyl ester derivatives (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester), which are likely prodrugs designed to improve bioavailability compared to free acids .
Heterocyclic Modifications:

Physicochemical Properties

  • Acidity : The hydroxyl group (pKa ~10) and acetic acid moiety (pKa ~3-4) in the target compound create a pH-dependent ionization profile. In contrast, the chloro analog lacks ionizable hydroxyl groups, reducing solubility in physiological pH ranges .
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, but hydroxyl groups may introduce susceptibility to oxidation compared to halogenated analogs .

Biological Activity

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid (HTPAA) is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of HTPAA's biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

HTPAA is characterized by the presence of a hydroxyl group and a trifluoromethyl group on the pyridine ring, which significantly influences its biological properties. The molecular formula is C7H6F3NO2.

1. Antibacterial Activity

HTPAA has demonstrated significant antibacterial properties against various pathogenic strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against Enterococcus faecalis and Pseudomonas aeruginosa, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone Diameter (mm)
Enterococcus faecalis4029
Pseudomonas aeruginosa5024
Salmonella typhi4530
Klebsiella pneumoniae5019

2. Anti-inflammatory Activity

HTPAA has been evaluated for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines.

  • Cytokine Inhibition : At a concentration of 10 µg/mL, HTPAA showed inhibitory effects on IL-6 and TNF-α levels, achieving reductions of approximately 78% and 72%, respectively, compared to dexamethasone .

3. Anticancer Activity

Recent studies have explored the potential of HTPAA as an anticancer agent.

  • Cell Viability : HTPAA exhibited cytotoxic effects in various cancer cell lines with IC50 values ranging from 1.26 to 2.96 µM. Notably, it demonstrated a significant ability to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells .
Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71.2970
A549 (Lung)1.2665
HeLa (Cervical)2.9660

The biological activity of HTPAA can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target molecules.

Case Studies

Several case studies highlight the therapeutic potential of HTPAA:

  • Antibacterial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that HTPAA not only inhibited bacterial growth but also reduced biofilm formation significantly .
  • Cancer Research : In vivo studies using mouse models indicated that HTPAA treatment led to substantial tumor size reduction in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid, and what reaction conditions yield the highest purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Trifluoromethyl Introduction : Use nucleophilic substitution (e.g., reacting 2-chloro-6-hydroxypyridine with trifluoromethylating agents like CF₃SiMe₃ in DMSO/KF, as described for similar fluorinated pyridines .

Acetic Acid Sidechain Addition : Employ coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) to attach the acetic acid moiety.

Hydroxylation : Protect the hydroxyl group during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How should researchers handle and store 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention for persistent irritation .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability. Use HPLC to detect decomposition products .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Structural Confirmation :
    • Single-Crystal X-ray Diffraction : Resolve absolute configuration (as demonstrated for analogous pyridine derivatives in ).
    • NMR Spectroscopy : Use ¹H/¹⁹F NMR to confirm trifluoromethyl and hydroxyl group positions. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
  • Purity Analysis :
    • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the toxicological risks associated with this compound, and what safety protocols are essential?

Methodological Answer:

  • Toxicity Profile : Classified as Category 4 (acute toxicity) for oral/dermal/inhalation routes based on structural analogs .
  • Safety Protocols :
    • Use engineering controls (fume hoods) and PPE.
    • Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish IC₅₀ values.
    • For in vivo studies, follow OECD guidelines for acute toxicity testing (dose range: 50–2000 mg/kg) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and protein interactions?

Methodological Answer:

  • Mechanistic Studies :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., mTOR/p70S6K, as seen in trifluoromethyl pyrazole derivatives ).
    • Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff).
  • Biological Assays : Compare activity against non-fluorinated analogs to isolate the trifluoromethyl effect. For example, test autophagy induction in cancer cell lines via LC3-II Western blot .

Q. How can researchers resolve contradictions in reported toxicity data for pyridine derivatives?

Methodological Answer:

  • Data Reconciliation :
    • Compare in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) results for consistency.
    • Assess batch-specific impurities (via HPLC-MS) that may contribute to variability .
  • Dose-Response Analysis : Use probit models to evaluate threshold effects. For example, re-evaluate conflicting Category 2 (severe eye irritation ) vs. Category 4 (acute toxicity ) classifications with zebrafish embryo assays (FET test) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers. Calculate Fukui indices (f⁻) to predict sites for nucleophilic attack .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energies. Compare with experimental yields from SNAr reactions .

Q. What challenges arise in designing enzyme inhibition assays for this compound?

Methodological Answer:

  • Assay Optimization :
    • Buffer Conditions : Use pH 7.4 PBS with 1 mM DTT to maintain enzyme (e.g., MMP3) stability .
    • Interference Mitigation : Pre-saturate the compound with BSA to reduce nonspecific binding .
  • Data Validation :
    • Include positive controls (e.g., GM6001 for MMP3 inhibition).
    • Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid
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6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid

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